molecular formula C24H29N5O2 B11014262 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11014262
M. Wt: 419.5 g/mol
InChI Key: HFYJDNBPMMNHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-methoxyphenyl group at position 5 and a methyl group at position 2. The ethanone moiety is linked to a piperazine ring modified with a 2-(pyridin-4-yl)ethyl group. Such structural motifs are common in medicinal chemistry, where pyrazole and piperazine derivatives are explored for their bioactivity, including antiproliferative and kinase-modulating effects .

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H29N5O2/c1-18-22(24(27-26-18)20-3-5-21(31-2)6-4-20)17-23(30)29-15-13-28(14-16-29)12-9-19-7-10-25-11-8-19/h3-8,10-11H,9,12-17H2,1-2H3,(H,26,27)

InChI Key

HFYJDNBPMMNHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazole ring is reacted with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor is reacted with piperazine under basic conditions.

    Linking the pyridine ring: The final step involves the coupling of the piperazine derivative with a pyridine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride, palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that the pyrazole derivatives effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. A series of experiments conducted on structurally related pyrazoles revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

CNS Activity

Given the presence of the piperazine moiety, compounds like this compound are being investigated for their potential as central nervous system (CNS) agents. Preliminary studies suggest that these compounds may act as modulators of neurotransmitter systems, indicating potential applications in treating disorders such as anxiety and depression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer effects of a series of pyrazole derivatives on human breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrazole ring enhanced antibacterial activity, leading to minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazole and piperazine moieties, which influence physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Structure Pyrazole Substituent Piperazine Substituent Synthesis Highlights Potential Bioactivity Reference
2-[5-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone 4-Methoxyphenyl 2-(Pyridin-4-yl)ethyl Likely via bromoethanone intermediates Hypothesized kinase modulation
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone 4-Chlorophenyl Methylsulfonyl Bromoethanone + tetrazole-5-thiol reaction Antiproliferative activity
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone 3-Phenyl 2,3-Dimethylphenyl Methanesulfonate intermediates + alkylation Not reported
1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-4-(1H-pyrazol-4-yl)butan-1-one 1H-Pyrazol-4-yl 4-(Trifluoromethylphenyl) Alkyl chain elongation strategies Kinase-targeted candidates

Key Observations :

Pyrazole Modifications: The 4-methoxyphenyl group in the target compound enhances electron-donating properties and lipophilicity compared to the electron-withdrawing 4-chlorophenyl in ’s analog . This substitution may improve membrane permeability.

Piperazine Variations :

  • The 2-(pyridin-4-yl)ethyl side chain in the target compound offers hydrogen-bonding capability via the pyridine nitrogen, unlike the methylsulfonyl group in ’s analog, which prioritizes solubility and metabolic stability .
  • 4-Trifluoromethylphenyl () and 2,3-dimethylphenyl () substituents highlight trade-offs between aromatic π-stacking and steric effects .

Synthetic Routes: Common methods include bromoethanone intermediates () and reductive amination (). The target compound’s synthesis likely parallels these routes but requires specialized steps for introducing the pyridinylethyl group .

Implications for Bioactivity and Drug Design

While direct bioactivity data for the target compound are absent, insights from analogs suggest:

  • Antiproliferative Potential: Chlorophenyl- and methylsulfonyl-containing analogs () show activity against cancer cell lines, implying that the target compound’s methoxy and pyridine groups might similarly interact with kinase or apoptosis pathways .
  • Kinase Selectivity : The pyridine moiety could mimic ATP’s adenine binding in kinase pockets, as seen in ’s trifluoromethylphenyl derivatives .

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone is a pyrazoline derivative that has attracted attention due to its diverse biological activities. Pyrazoline derivatives are known for their broad pharmacological profiles, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, with a molecular weight of approximately 378.47 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group and a piperazine moiety linked to a pyridine, which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC22H26N4O2C_{22}H_{26}N_{4}O_{2}
Molecular Weight378.47 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have shown that pyrazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers. In particular, the compound's mechanism of action may involve the inhibition of key signaling pathways and induction of apoptosis in cancer cells.

A study reported that related pyrazoline derivatives showed IC50 values ranging from 1.1 µM to 3.3 µM against HCT116 and MCF-7 cell lines, indicating potent anticancer properties .

Antimicrobial Activity

Pyrazoline derivatives are also recognized for their antimicrobial effects. The compound's structural components may enhance its interaction with microbial targets, leading to effective antibacterial and antifungal activities. Research has indicated that similar compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoline derivatives has been documented extensively. The presence of the methoxy substituent on the phenyl ring is believed to contribute to these effects by modulating inflammatory mediators. Studies have shown that certain pyrazolines can significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various pyrazoline derivatives on cancer cell lines, highlighting that modifications in the substituents significantly influenced their activity profiles. The compound was part of a series demonstrating enhanced selectivity against specific cancer types .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrazoline derivatives, where compounds structurally related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic routes are employed to prepare this compound, and how is its structural integrity validated?

The compound is synthesized via multi-step reactions involving condensation of pyrazole and piperazine derivatives. Key steps include nucleophilic substitution reactions (e.g., alkylation of piperazine moieties) and cyclization to form the pyrazole core. Solvents like acetonitrile and bases such as NaOH are often used to optimize reaction yields . Structural validation employs 1H-NMR and 13C-NMR to confirm proton and carbon environments, IR spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry for molecular weight confirmation. Elemental analysis (C, H, N) ensures purity .

Q. What crystallographic methods are used to determine the 3D structure of this compound?

Single-crystal X-ray diffraction is the gold standard. The CCP4 software suite is utilized for data processing, structure solution, and refinement . Key parameters include unit cell dimensions (e.g., monoclinic system with space group P21/c), bond angles, and torsion angles. Hydrogen bonding and π-π stacking interactions are analyzed to understand molecular packing .

Q. Which in vitro assays are suitable for initial biological evaluation?

Target engagement is assessed using enzyme inhibition assays (e.g., kinase or COX-2 inhibition). For kinase targets, fluorescence-based ATP competition assays (e.g., TR-FRET) or radiometric assays (³²P-ATP incorporation) are common. Cellular assays, such as Western blotting for phospho-protein levels (e.g., pSTAT3 for JAK1 inhibition), validate mechanism of action .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic (PK) properties while retaining potency?

Strategies include:

  • Solubility enhancement : Introducing polar groups (e.g., morpholine, pyridyl) or reducing logP via fluorine substitution .
  • Metabolic stability : Blocking CYP3A4-mediated oxidation by replacing metabolically labile groups (e.g., trifluoromethyl instead of methyl) .
  • Selectivity optimization : Leveraging computational docking to identify residues unique to the target (e.g., T790M mutant EGFR) and designing irreversible inhibitors with acrylamide warheads for covalent binding .

Q. What experimental approaches resolve contradictions in structure-activity relationships (SAR)?

  • Free-energy perturbation (FEP) calculations : To predict binding affinities of analogs with conflicting activity data.
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, clarifying substituent effects.
  • Proteolysis-targeting chimeras (PROTACs) : Test if off-target effects arise from protein degradation .

Q. How do molecular dynamics (MD) simulations inform conformational stability?

MD simulations (e.g., using AMBER or GROMACS) model ligand-receptor interactions over time. Key metrics include:

  • Root-mean-square deviation (RMSD) to assess backbone stability.
  • Hydrogen bond occupancy and binding free energy (MM-PBSA/GBSA) to identify critical interactions.
  • Water network analysis to optimize solvent-exposed regions .

Methodological Considerations Table

Aspect Techniques Key References
SynthesisNucleophilic substitution, cyclization, IR/NMR/MS validation
CrystallographyX-ray diffraction (CCP4 suite), hydrogen bonding analysis
Biological AssaysTR-FRET, Western blotting, radiometric kinase assays
PK OptimizationCYP inhibition assays, logP measurement (HPLC), plasma protein binding assays
Computational ModelingFEP, MD simulations, molecular docking (AutoDock, Schrödinger)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.